molecular formula C21H16N2OS B2807986 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide CAS No. 303796-72-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B2807986
CAS No.: 303796-72-7
M. Wt: 344.43
InChI Key: ODRLUHOHWGGJSN-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves multi-step processes that include the initial synthesis of the benzothiazole core followed by functionalization at the 2-position. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-carboxylic acid: Known for its antimicrobial properties.

    N-(1,3-benzothiazol-2-yl)-2-pyridinecarboxamide: Investigated for its anticancer activity.

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-8-2-3-9-15(14)20(24)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRLUHOHWGGJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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